molecular formula C13H19BrO B13178282 {[(5-Bromo-4-methylpentyl)oxy]methyl}benzene

{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene

Cat. No.: B13178282
M. Wt: 271.19 g/mol
InChI Key: ZRRCDVLQWQGQBN-UHFFFAOYSA-N
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Description

{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene is an organic compound with the molecular formula C13H19BrO It is characterized by a benzene ring substituted with a brominated alkyl chain and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(5-Bromo-4-methylpentyl)oxy]methyl}benzene typically involves the reaction of 5-bromo-4-methylpentanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the benzyl group, forming the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(5-Bromo-4-methylpentyl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to remove the bromine atom, yielding the corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), amines, thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Amines, thiols derivatives

Scientific Research Applications

{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(5-Bromo-4-methylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • {[(5-Chloro-4-methylpentyl)oxy]methyl}benzene
  • {[(5-Fluoro-4-methylpentyl)oxy]methyl}benzene
  • {[(5-Iodo-4-methylpentyl)oxy]methyl}benzene

Uniqueness

{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

(5-bromo-4-methylpentoxy)methylbenzene

InChI

InChI=1S/C13H19BrO/c1-12(10-14)6-5-9-15-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3

InChI Key

ZRRCDVLQWQGQBN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOCC1=CC=CC=C1)CBr

Origin of Product

United States

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